molecular formula C21H17FN2O3S B2514850 4-(2-fluorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 941882-43-5

4-(2-fluorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2514850
CAS No.: 941882-43-5
M. Wt: 396.44
InChI Key: UVOMXQPSZHMJJO-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine core with 1,1-dioxide sulfone groups. Its structure includes a 2-fluorobenzyl substituent at position 4 and a 2-methylphenyl group at position 2. Benzothiadiazine 1,1-dioxides are pharmacologically significant due to their diverse biological activities, such as anti-inflammatory, analgesic, and receptor antagonism (e.g., orexin or endothelin receptors) . The fluorine atom on the benzyl group likely enhances metabolic stability and hydrophobic interactions, while the methyl group on the phenyl ring may influence steric effects and binding selectivity .

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S/c1-15-8-2-5-11-18(15)24-21(25)23(14-16-9-3-4-10-17(16)22)19-12-6-7-13-20(19)28(24,26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOMXQPSZHMJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-fluorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzothiadiazine core. The specific substitutions at the 4 and 2 positions contribute to its unique biological profile. The molecular formula is C17H16FN2O2SC_{17}H_{16}FN_2O_2S, with a molecular weight of approximately 318.38 g/mol.

Antiproliferative Effects

Research indicates that benzothiadiazines exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that fluorinated derivatives can induce cell death through mechanisms involving DNA damage and apoptosis. Specifically, compounds similar to This compound have been observed to interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that bind covalently to cellular macromolecules .

The proposed mechanisms through which this compound exerts its biological effects include:

  • CYP450 Enzyme Interaction : The compound may be metabolized by cytochrome P450 enzymes, leading to the generation of reactive species that can cause oxidative stress and DNA damage in cancer cells .
  • Induction of Apoptosis : Evidence suggests that exposure to this compound can trigger apoptotic pathways in sensitive cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Anticancer Activity

A study published in Molecular Cancer Therapeutics investigated the effects of a structurally similar benzothiadiazine on breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Cardiovascular Effects

Another research effort focused on the cardiovascular implications of benzothiadiazines. It was found that certain derivatives could inhibit smooth muscle cell proliferation and migration, suggesting potential therapeutic applications in treating vascular diseases .

Summary of Findings

The biological activity of This compound can be summarized as follows:

Activity Description
AntiproliferativeInduces cell death in cancer cells via DNA damage and apoptosis mechanisms
CYP450 InteractionMetabolized by cytochrome P450 enzymes leading to reactive metabolite formation
Cardiovascular ImplicationsInhibits smooth muscle cell proliferation and migration

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional properties can be contextualized by comparing it to analogs within the benzothiadiazine and related heterocyclic families. Key differences in substituents, binding modes, and biological activities are summarized below:

Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives

Compound Name Substituents (Positions 2 & 4) Molecular Weight Biological Activity Key References
Target Compound 2-(2-Methylphenyl), 4-(2-Fluorobenzyl) 382.41* Orexin receptor modulation (inferred)
4-(4-Chlorobenzyl)-2-(4-Methoxyphenyl)-Analog (CAS 866846-92-6) 2-(4-Methoxyphenyl), 4-(4-Chlorobenzyl) 428.90 Potential endothelin antagonism
7-Chloro-2-Methyl-1,1-Dioxide (CAS 5997-28-4) 2-Methyl, 7-Chloro 258.72 Not specified (structural analog)
4-Benzyl-1,1-Dioxide (CAS 964-08-9) 4-Benzyl, no substitution at position 2 288.32 Anti-inflammatory, antibacterial
Compound 23 (Orexin Ligand)† 2-(5,6-Dimethoxypyridin-3-yl), 4-(2,6-Difluoro-4-Methoxybenzyl) 529.45 Orexin-1 receptor antagonist (Ki = 3 nM)
3-(3-Chlorobenzoyl)-4-Hydroxy-2H-1,2-Benzothiazine 1,1-Dioxide 3-(3-Chlorobenzoyl), 4-Hydroxy 347.76 Anti-inflammatory, analgesic

*Calculated molecular weight based on formula C₂₁H₁₇FN₂O₃S.
†From ; structurally distinct but shares orexin-targeting relevance.

Key Comparative Insights

Substituent Effects on Receptor Binding The 2-fluorobenzyl group in the target compound may enhance hydrophobic interactions with receptors compared to non-fluorinated analogs (e.g., 4-benzyl derivative, CAS 964-08-9) . The 2-methylphenyl substituent introduces steric hindrance, which may reduce off-target interactions compared to bulkier groups (e.g., 4-methoxyphenyl in CAS 866846-92-6) .

Biological Activity Trends Compounds with electron-withdrawing groups (e.g., -Cl, -F) at position 4 exhibit stronger receptor modulation. Hydroxy or carbonyl groups at position 3 (e.g., 3-(3-chlorobenzoyl) in ) correlate with anti-inflammatory activity, whereas the target compound’s unsubstituted position 3 may prioritize receptor antagonism over cyclooxygenase inhibition .

Structural Flexibility and Conformation

  • X-ray crystallography of related compounds (e.g., ) reveals that the thiadiazine ring adopts a half-chair conformation , stabilized by intramolecular hydrogen bonds. Substituents like 2-fluorobenzyl may alter this conformation, affecting interactions with biological targets .

Synthetic Accessibility

  • The target compound’s synthesis likely follows routes similar to and , involving condensation of substituted benzyl halides with thiadiazine precursors. Fluorinated analogs may require specialized catalysts (e.g., Crabtree’s catalyst in ) for tritiation or functionalization .

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